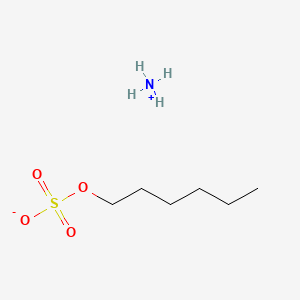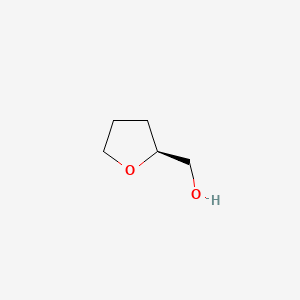
3-(2-Chlorophenoxy)benzaldehyde
Overview
Description
“3-(2-Chlorophenoxy)benzaldehyde” is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.67 g/mol . The IUPAC name for this compound is 2-(3-chlorophenoxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for “3-(2-Chlorophenoxy)benzaldehyde” is 1S/C13H9ClO2/c14-11-5-3-6-12(8-11)16-13-7-2-1-4-10(13)9-15/h1-9H . This indicates that the compound consists of a benzaldehyde group attached to a chlorophenoxy group .
Physical And Chemical Properties Analysis
“3-(2-Chlorophenoxy)benzaldehyde” has a boiling point of 130 - 132°C at 0.05mm Hg and a melting point of 35 - 37°C . It is a low melting solid and has a refractive index of n20/D 1.608 .
Scientific Research Applications
Environmental Impact and Biodegradation
Chlorophenols, including compounds like 2-chlorophenol and 3-chlorophenol, are noted for their moderate to considerable toxicity to aquatic life and potential for long-term environmental persistence under certain conditions. Research has shown that when adapted microflora is present, these compounds can be biodegraded, indicating the possibility of using bioremediation techniques to mitigate their impact on the aquatic environment (Krijgsheld & Gen, 1986).
Precursors to Hazardous Compounds
Studies on municipal solid waste incineration have identified chlorophenols as major precursors of dioxins, highlighting the importance of monitoring and controlling emissions of such compounds to minimize their environmental and health impacts (Peng et al., 2016).
Antioxidant and Anti-inflammatory Properties
Research into novel benzofused thiazole derivatives, which can be synthesized from chlorophenols, has demonstrated promising antioxidant and anti-inflammatory activities. This suggests the potential for developing new therapeutic agents based on the structural motifs of chlorophenols and related compounds (Raut et al., 2020).
Synthetic Applications
The use of chlorophenols in the synthesis of complex organic compounds, such as benzoxazoles and benzothiazoles, underlines their utility in medicinal chemistry and material science. Microwave-assisted synthesis techniques have been particularly noted for their efficiency in creating benzoxazole derivatives, indicating the relevance of chlorophenols in modern synthetic chemistry (Özil & Menteşe, 2020).
Toxicological Concerns and Management
Despite the potential applications, the toxicity of chlorophenols and their derivatives, including chlorinated aldehydes, poses significant environmental and health risks. The mechanisms of toxicity, clinical features, and management strategies for chlorophenoxy herbicide poisoning, for instance, have been extensively reviewed, emphasizing the need for careful handling and disposal of these compounds (Bradberry et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2-chlorophenoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUOQWHXKWQIAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=CC(=C2)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenoxy)benzaldehyde | |
CAS RN |
72178-85-9 | |
| Record name | 3-(2-chlorophenoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Pyrazolo[1,5-a]-1,3,5-triazine-2,4-diamine](/img/structure/B3193431.png)

![3H-Spiro[1-benzofuran-2,3'-pyrrolidine]](/img/structure/B3193457.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B3193467.png)




